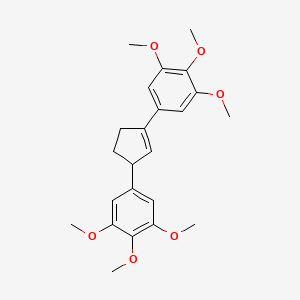![molecular formula C16H9NO B14287143 7H-Naphtho[1,8-fg]quinolin-7-one CAS No. 121400-29-1](/img/no-structure.png)
7H-Naphtho[1,8-fg]quinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Naphtho[1,8-fg]quinolin-7-one is a heterocyclic compound that belongs to the family of naphthoquinolines This compound is characterized by a fused ring system that includes both naphthalene and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Naphtho[1,8-fg]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminonaphthalene, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7H-Naphtho[1,8-fg]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized naphthoquinoline compounds.
Aplicaciones Científicas De Investigación
7H-Naphtho[1,8-fg]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable and colorful properties.
Mecanismo De Acción
The mechanism by which 7H-Naphtho[1,8-fg]quinolin-7-one exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinone: A simpler structure with similar oxidative properties.
Quinoline: Shares the quinoline moiety but lacks the fused naphthalene ring.
Naphthyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Uniqueness
7H-Naphtho[1,8-fg]quinolin-7-one is unique due to its fused ring system, which combines the properties of both naphthalene and quinoline. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
| 121400-29-1 | |
Fórmula molecular |
C16H9NO |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
phenaleno[2,1-b]pyridin-7-one |
InChI |
InChI=1S/C16H9NO/c18-16-13-7-2-5-10-4-1-6-11(14(10)13)12-8-3-9-17-15(12)16/h1-9H |
Clave InChI |
BWIQXPCSEXVLFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




